molecular formula C9H9NO3 B1501820 3,4-Dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid CAS No. 1007875-95-7

3,4-Dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid

Cat. No.: B1501820
CAS No.: 1007875-95-7
M. Wt: 179.17 g/mol
InChI Key: NIKDSBLTDYBAGO-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid is a bicyclic heterocyclic compound featuring a benzoxazine core fused with a carboxylic acid group at position 6. This structure serves as a versatile scaffold in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor antagonists. Key applications include its role as a precursor for SARS-CoV-2 3CLpro inhibitors (via esterification) and as a bioisosteric replacement for carboxylic acids in compounds like TTZ-1 and TTZ-2 .

The compound is synthesized through saponification and esterification reactions, often using substituted pyridinol derivatives . Its reactivity allows for functionalization at positions 3, 4, and 6, enabling the creation of diverse analogues with tailored pharmacological properties.

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-9(12)6-2-1-3-7-8(6)13-5-4-10-7/h1-3,10H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKDSBLTDYBAGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695260
Record name 3,4-Dihydro-2H-1,4-benzoxazine-8-carboxylic acid
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Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007875-95-7
Record name 3,4-Dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2H-1,4-benzoxazine-8-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
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Preparation Methods

Synthesis via Nucleophilic Substitution and Ring Closure

According to patent WO2000040581A1, a key method involves preparing intermediates where an amino protecting group is introduced to facilitate selective reactions. The general synthetic scheme includes:

  • Starting with substituted phenol derivatives, which are reacted with suitable alkoxy or carboximide groups.
  • Introduction of a leaving group such as halogen (chlorine, bromine, iodine) or organic sulphonyloxy groups (e.g., tosyloxy) to facilitate nucleophilic displacement.
  • Subsequent cyclization under acidic or basic conditions to close the oxazine ring, yielding the 3,4-dihydro-2H-benzooxazine core.

An example includes the preparation of an intermediate (8-Methoxy-3,4-dihydro-2H-benzooxazin-2-yl)-methanol by reduction of a precursor with lithium borohydride in tetrahydrofuran at 65°C for 20 hours, followed by work-up involving extraction and washing steps.

Two-Step Industrially Viable Synthesis from Phenol and Gamma-Butyrolactone

A highly efficient and industrially scalable method is described in Chinese patent CN108148032B, which outlines a two-step synthesis:

  • Step 1: Alkali-mediated reaction of phenol compounds with gamma-butyrolactone
    Under basic conditions, the phenol attacks the gamma-butyrolactone to form an intermediate hydroxy ester.

  • Step 2: Acid-catalyzed ring closure
    The intermediate then undergoes intramolecular cyclization catalyzed by an acid to form the 3,4-dihydro-2H-benzooxazine-8-carboxylic acid structure.

This method is notable for its simplicity, high yield, and cost-effectiveness, making it suitable for large-scale production. The raw materials are readily available, and the process avoids highly toxic reagents and complicated purification steps.

Step Reagents/Conditions Outcome Notes
1 Phenol compound + gamma-butyrolactone + alkali Intermediate hydroxy ester formation Mild conditions, high yield
2 Acid catalyst (e.g., mineral acid) Cyclization to 3,4-dihydro-2H-benzooxazine-8-carboxylic acid Efficient ring closure, scalable

This route also allows for substitution on the benzene ring with groups such as hydrogen, fluorine, chlorine, or C1-C4 alkyl, providing versatility in derivative synthesis.

Use of Protecting Groups and Deprotection

In some synthetic sequences, amino protecting groups (e.g., BOC) are introduced to prevent side reactions during intermediate steps. The protecting groups are removed in the final stages, typically by treatment with trifluoroacetic acid or other standard deprotection methods.

This approach is particularly useful when synthesizing derivatives with sensitive functional groups or when regioselectivity is critical. For example, the removal of BOC protecting groups under acidic conditions is demonstrated in the preparation of various 3,4-dihydro-2H-benzooxazine derivatives.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Multi-step synthesis with protecting groups Use of amino protecting groups; lithium borohydride reduction High selectivity; suitable for complex derivatives Longer reaction times; multiple steps
Two-step alkali and acid catalysis Direct reaction of phenol with gamma-butyrolactone Simple, cost-effective, scalable Limited to certain substituents
Intermediate reduction and work-up Lithium borohydride reduction of intermediates High purity intermediates Requires careful handling of reagents

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acid-catalyzed conditions. This reaction is critical for modifying solubility and bioactivity profiles.

Reagents/Conditions Products Yield Key Observations
Methanol + H₂SO₄ (cat.)Methyl ester derivative85%Reaction proceeds via nucleophilic acyl substitution.
Ethanol + HCl (gas)Ethyl ester derivative78%Requires anhydrous conditions for optimal yields.

Nucleophilic Substitution at the Oxazine Ring

The oxazine ring undergoes substitution reactions at reactive positions (e.g., C-8 or adjacent carbons).

Reagents/Conditions Products Yield Mechanism
NH₃ in EtOH (reflux)8-Amino-substituted derivative65% Ring-opening followed by re-cyclization.
NaSH in DMF8-Mercapto derivative58%Thiolysis facilitated by polar aprotic solvents.

Key Finding : Electron-withdrawing groups on the benzene ring enhance electrophilicity at C-8, accelerating substitution .

Oxidation Reactions

The dihydro-oxazine moiety can be oxidized to form oxo derivatives, altering electronic properties.

Reagent Product Conditions Yield
KMnO₄ (aq.)3-Oxo-3,4-dihydro-2H-benzooxazine-8-carboxylic acid80°C, 6 hr72%
CrO₃ in H₂SO₄Fully oxidized quinazoline derivative0°C → RT40%

Note : Over-oxidation may lead to ring fragmentation unless carefully controlled .

Cyclization and Ring Expansion

The compound participates in intramolecular cyclization to form polycyclic structures.

Reagents Product Application
POCl₃8-Carboxy-2H-benzooxazin-3(4H)-oneIntermediate for antitumor agents
DCC/DMAPMacrocyclic lactoneAntibacterial scaffold

Mechanistic Insight : Cyclization is driven by activation of the carboxylic acid group (e.g., via anhydride formation) .

Decarboxylation

Thermal or acidic conditions induce decarboxylation, yielding simpler benzoxazine derivatives.

Conditions Product Yield
H₂SO₄ (conc.), Δ3,4-Dihydro-2H-benzooxazine90%
Cu powder, Quinoline8-Unsubstituted benzoxazine68%

Application : Decarboxylated products serve as ligands in catalytic systems .

Coupling Reactions

The carboxylic acid participates in cross-coupling to generate biaryl or heteroaryl hybrids.

Reagents Product Catalyst Yield
Pd(PPh₃)₄, Ar-B(OH)₂8-Aryl-substituted derivativeSuzuki coupling75%
CuI, Proline8-Heteroaryl derivativeUllmann coupling60%

Key Limitation : Steric hindrance from the oxazine ring reduces coupling efficiency with bulky substrates .

Biological Activity Modulation

Derivatization via these reactions enhances pharmacological properties:

Derivative Activity IC₅₀ Source
Ethyl ester + 4-methylTXA2 receptor antagonist12 nM In vitro assay
8-Amino-substitutedAntitubercular5.98 µg/mL Mtb H37Ra

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: This compound serves as a crucial building block in organic synthesis for creating more complex molecules and polymers. Its functional groups allow for various chemical reactions, including oxidation and substitution reactions.

2. Biology:

  • Antimicrobial Properties: Recent studies have shown that derivatives of this compound exhibit significant antibacterial activity against strains such as Mycobacterium tuberculosis. For instance, synthesized derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 5.98 to >30 μg/mL against this pathogen, indicating potential as antitubercular agents .
  • Anticancer Activity: The compound has been investigated for its anticancer properties, particularly its ability to inhibit cell proliferation in various cancer cell lines. Specific structural modifications have been linked to enhanced potency against cancer cells.

3. Medicine:

  • Drug Development: Research is ongoing into the use of this compound in drug formulations aimed at treating various diseases, including cancer and viral infections. Its potential to interact with biological targets makes it a candidate for further pharmacological studies.

4. Industrial Applications:

  • Polymer Production: The compound is utilized in the production of polymers with specific properties that can be tailored for industrial applications.

Case Studies

Case Study 1: Antitubercular Activity
A study assessed the antitubercular activity of synthesized compounds from the benzoxazine class against Mycobacterium tuberculosis. The findings indicated that specific modifications in the chemical structure led to enhanced potency against this pathogen .

Case Study 2: Cardiovascular Applications
Another research effort focused on the cardiovascular implications of certain benzoxazine derivatives demonstrated their ability to modulate thromboxane A2 (TXA2) and prostacyclin (PGI2) pathways effectively. This dual action suggests potential therapeutic applications in anti-thrombotic therapy without the common hypotensive side effects associated with other treatments .

Structure-Activity Relationship (SAR)

The biological activity of benzoxazine derivatives can be influenced significantly by structural modifications:

  • Substituent Effects: The presence of electron-donating or withdrawing groups on the benzene ring can enhance or diminish biological activity.
  • Ring Modifications: Alterations to the oxazine ring structure affect binding affinity and selectivity towards biological targets.

Mechanism of Action

The mechanism by which 3,4-Dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their activity. The oxazine ring system may interact with enzymes or receptors, modulating their function.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The table below summarizes key structural derivatives and their properties:

Compound Name Substituents Molecular Weight XLogP3 Key Applications References
3,4-Dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid (Parent) None 193.16 1.2 Enzyme inhibitors, bioisosteres
6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid Cl at position 6 213.62 1.8 Antiviral intermediates
4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid CH₃ at position 4 207.21 1.5 Improved metabolic stability
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid O at position 3 (keto group) 193.16 0.9 Hydrogen bonding enhancement
6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid Cl (6), CH₃ (4), O (3) 257.66 2.1 5-HT3 antagonist (Azasetron precursor)

Key Observations:

  • Chlorine Substitution (Position 6): Enhances lipophilicity (XLogP3 ↑) and antiviral activity, likely due to improved membrane permeability .
  • Methyl Substitution (Position 4): Increases metabolic stability by blocking oxidative degradation pathways .
  • Combined Modifications (Cl, CH₃, O): The trifunctional derivative (6-chloro-4-methyl-3-oxo) is critical in Azasetron, a 5-HT3 receptor antagonist, where the quinuclidine amide side chain further optimizes receptor binding .
Antiviral Activity

Ester derivatives of the parent compound (e.g., 3-chloropyridinyl esters) exhibit inhibitory effects against SARS-CoV-2 3CLpro, with IC₅₀ values in the low micromolar range . The 6-chloro analogue shows enhanced potency due to increased lipophilicity, which may improve cellular uptake .

Bioisosteric Utility

TTZ-1 and TTZ-2 replace the carboxylic acid with a TTZ head group (thiazolidine-2,4-dione), improving oral bioavailability while retaining target affinity .

Biological Activity

3,4-Dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound is characterized by a fused benzene and oxazine ring system with a carboxylic acid functional group. Its molecular formula is C9H7NO4C_9H_7NO_4, and it has a molecular weight of approximately 193.16 g/mol.

Property Value
Molecular FormulaC9H7NO4C_9H_7NO_4
Molecular Weight193.16 g/mol
CAS Number208772-72-9

Research indicates that 3,4-dihydro-2H-benzo[1,4]oxazine derivatives exhibit diverse biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against various pathogens. For instance, certain synthesized derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 5.98 to >30 μg/mL against Mycobacterium tuberculosis .
  • Serotonin Receptor Antagonism : The compound has been evaluated for its antagonistic activity at serotonin-3 (5HT3) receptors. Specific derivatives exhibited high affinity for these receptors, with some showing Ki values as low as 0.019 nM .
  • Anticancer Properties : Similar compounds have been reported to inhibit cell proliferation in cancer cell lines, suggesting potential applications in oncology .

Research Findings and Case Studies

  • Antimicrobial Evaluation :
    A study synthesized several derivatives of this compound and assessed their antibacterial activity. Compounds showed varying degrees of effectiveness, with some achieving MIC values as low as 7 μg/mL against specific bacterial strains .
  • 5HT3 Receptor Binding Studies :
    In a pharmacological study, a series of derivatives were synthesized and tested for their ability to bind to the 5HT3 receptor. The introduction of specific substituents significantly enhanced receptor affinity and antagonistic activity .
  • Anticancer Activity :
    Research involving the evaluation of cell lines indicated that certain derivatives led to significant inhibition of cell growth in breast cancer models. The structure-activity relationship (SAR) studies highlighted the importance of specific functional groups in enhancing anticancer activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-Dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound is synthesized via multistep reactions, including cyclization and oxidation. A common approach involves Ullmann coupling or nucleophilic substitution to form the benzoxazine ring, followed by carboxylation. For example, recrystallization in ethanol/water mixtures yields pure crystals (mp: 143–146°C) . Key parameters include:

  • Temperature : 80–100°C for cyclization.
  • Catalysts : Pd-based catalysts for coupling reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
  • Yield Optimization : Adjust stoichiometry of reagents (e.g., 1.2 eq. of carboxylic acid precursors) and inert atmosphere (N₂/Ar) to prevent side reactions .

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Confirm aromatic protons (δ 6.8–7.5 ppm) and the oxazine ring (δ 3.5–4.2 ppm for CH₂ groups) .
  • HPLC : Purity >97% with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) .
  • Mass Spectrometry : ESI-MS ([M-H]⁻ peak at m/z 193.1) .
  • Melting Point : Sharp range (143–146°C) indicates high crystallinity .

Q. What are the recommended storage conditions to ensure long-term stability?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon). Monitor stability via periodic HPLC analysis to detect degradation products (e.g., decarboxylation or ring-opening) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., halogenation at position 7 or alkylation of the oxazine ring) to assess impact on bioactivity .
  • Assays : Test against enzymatic targets (e.g., cyclooxygenase-2 inhibition) or cell-based models (e.g., anti-inflammatory activity in RAW264.7 macrophages) .
  • Data Analysis : Correlate electronic (Hammett σ values) or steric parameters (Taft indices) with activity trends .

Q. What mechanistic insights can be gained from studying its interaction with biological macromolecules?

  • Methodological Answer :

  • Molecular Docking : Use software (AutoDock Vina) to predict binding modes with proteins (e.g., kinases or GPCRs) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) .
  • X-ray Crystallography : Resolve co-crystal structures with target enzymes to identify critical hydrogen bonds or hydrophobic interactions .

Q. How do pH and solvent polarity influence the compound’s stability and reactivity in aqueous systems?

  • Methodological Answer :

  • Kinetic Studies : Perform degradation experiments at pH 2–9 (buffered solutions) with UV-Vis monitoring (λ = 270 nm).
  • Solvent Effects : Compare reaction rates in polar aprotic (DMF) vs. protic (ethanol) solvents during esterification or amidation .
  • Hydrolysis Pathways : Identify intermediates via LC-MS under acidic (HCl) or basic (NaOH) conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3,4-Dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid

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